Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

Catalog No.
S724281
CAS No.
49625-94-7
M.F
C10H11NNaO3S3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonat...

CAS Number

49625-94-7

Product Name

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

IUPAC Name

sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate

Molecular Formula

C10H11NNaO3S3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14);

InChI Key

YXYDKEGYAUWLIT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O.[Na]

ZPS is a light yellow powder with the chemical formula C₁₀H₁₀NNaO₃S₃ and a molecular weight of 311.38 []. Information regarding its origin and specific significance in current research is limited. However, some resources suggest its potential use in chemical synthesis studies [].


Molecular Structure Analysis

The key feature of ZPS's structure is the combination of two functional groups:

  • Benzothiazole: This five-membered heterocyclic ring containing nitrogen and sulfur atoms is known for its aromatic properties and stability.
  • Propanesulfonate: This group consists of a three-carbon chain linked to a sulfonate group (SO₃⁻), which is known for its water solubility and acidic nature.

The attachment point between these groups is a thioether linkage (S-S bond) between the benzothiazole ring's sulfur atom and the propyl chain. The presence of a sodium cation (Na⁺) balances the negative charge of the sulfonate group.


Chemical Reactions Analysis

  • Synthesis: ZPS might be synthesized through reactions involving benzothiazole derivatives and propanesulfonate precursors. The exact reaction pathway would depend on the specific starting materials and reaction conditions.
  • Acid-Base Reactions: The sulfonate group in ZPS can act as a weak acid, potentially undergoing proton exchange reactions with stronger bases.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.97987602 g/mol

Monoisotopic Mass

311.97987602 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

49625-94-7

General Manufacturing Information

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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